molecular formula C12H23N3O3 B13192620 tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate

tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate

Cat. No.: B13192620
M. Wt: 257.33 g/mol
InChI Key: VPSNJUHNAUSVKJ-UHFFFAOYSA-N
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Description

tert-Butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is known for its unique structure, which includes a piperidine ring and a tert-butyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step organic synthesis .

Biology: In biological research, this compound is used in the synthesis of bioactive molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins .

Mechanism of Action

The mechanism of action of tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison: tert-Butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate is unique due to its piperidine ring, which imparts specific chemical and biological properties. Compared to similar compounds, it offers better stability and reactivity, making it a preferred choice in various synthetic applications .

Properties

Molecular Formula

C12H23N3O3

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-8-4-5-9(10(13)16)14-6-8/h8-9,14H,4-7H2,1-3H3,(H2,13,16)(H,15,17)

InChI Key

VPSNJUHNAUSVKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(NC1)C(=O)N

Origin of Product

United States

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